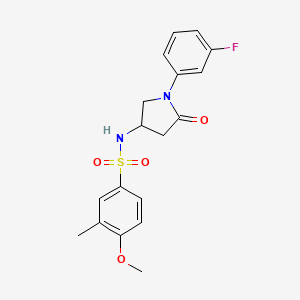

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-(1-(3-Fluorophenyl)-5-oxopyrluorolodin-3-yl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidin-5-one core substituted with a 3-fluorophenyl group at the N1 position and a benzenesulfonamide moiety at the C3 position. The benzenesulfonamide is further substituted with methoxy and methyl groups at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-8-16(6-7-17(12)25-2)26(23,24)20-14-10-18(22)21(11-14)15-5-3-4-13(19)9-15/h3-9,14,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHSFKORAPWOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a pyrrolidine core substituted with a fluorophenyl group and a sulfonamide moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar sulfonamide derivatives. For instance, compounds with sulfonamide groups have shown efficacy against various bacterial strains. In vitro tests indicated that derivatives with modifications similar to those in this compound exhibited significant activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease pathways. For example, derivatives of pyrrolidine compounds have been identified as potent inhibitors of β-secretase (BACE), which plays a critical role in Alzheimer's disease pathology . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Antitumor Activity

Preliminary data suggest that compounds similar to this compound may possess antitumor properties. A study indicated that related pyrrolidine derivatives inhibited tumor growth in animal models when administered alongside photodynamic therapy . These findings warrant further investigation into the compound's potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Enzyme Inhibition : By targeting specific enzymes like BACE, it may reduce the production of amyloid-beta peptides.

- Antimicrobial Mechanisms : The sulfonamide group may interfere with bacterial folic acid synthesis, thus exhibiting antimicrobial effects.

- Cell Cycle Modulation : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting a role in cell cycle regulation.

Case Studies

Several case studies highlight the efficacy and safety profiles of compounds structurally related to this compound:

Case Study 1: Antimicrobial Efficacy

A series of piperidine derivatives were synthesized and tested for their antimicrobial activity. The results demonstrated that certain modifications led to enhanced potency against both bacterial and fungal pathogens .

Case Study 2: Antitumor Effects

In vivo studies involving photodynamic therapy combined with pyrrolidine derivatives indicated significant tumor regression in models of breast cancer. The study concluded that these compounds could serve as effective adjuncts in cancer treatment protocols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Fluorinated Aromatic Moieties

Compound A: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (from )

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring, compared to the pyrrolidin-5-one core in the target compound.

- Substituents : Features a 3-fluorophenyl group (shared with the target compound) and a sulfonamide group substituted with methyl at the para position.

- Synthesis Yield : 28% via Suzuki coupling, indicating moderate synthetic efficiency .

- Physical Properties : Melting point 175–178°C; molecular weight 589.1 g/mol (M++1) .

Compound B : N-(3-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (3-Fluorofentanyl, from )

- Core Structure: Piperidine-based opioid analog vs. pyrrolidinone in the target compound.

- Substituents : 3-Fluorophenyl group (shared) but lacks sulfonamide; instead, it has a propanamide linker.

- Relevance : Highlights the role of fluorination in enhancing metabolic stability and receptor binding in diverse pharmacophores .

Impact of Sulfonamide Substitution Patterns

- Target Compound : The 4-methoxy-3-methylbenzenesulfonamide group may enhance solubility and steric bulk compared to simpler sulfonamides.

- Compound C: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) Structural Contrast: Sulfur-linked chlorophenyl vs. sulfonamide-linked fluorophenyl in the target.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- Synthetic Challenges: The target compound’s pyrrolidinone core and sulfonamide linkage may require multi-step synthesis, analogous to Compound A’s Suzuki coupling and chromatographic purification .

- Bioactivity Predictions : Fluorination at the 3-position (common in Compounds A and B) is associated with improved pharmacokinetic profiles, suggesting the target may exhibit enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.